molecular formula C19H24N2O B2817013 n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2224232-61-3

n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2817013
CAS No.: 2224232-61-3
M. Wt: 296.414
InChI Key: VJIGWAYQHRYWRW-UHFFFAOYSA-N
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Description

n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclohexene ring, a cyanomethyl group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with hydrophobic and polar regions of proteins.

Comparison with Similar Compounds

  • N-[(4-Tert-butylphenyl)-methyl]cyclohex-3-ene-1-carboxamide
  • N-[(4-Tert-butylphenyl)-ethyl]cyclohex-3-ene-1-carboxamide

Comparison: n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and potential biological activity. Similar compounds with different substituents, such as methyl or ethyl groups, may exhibit different chemical and biological properties, making this compound a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-19(2,3)16-11-9-14(10-12-16)17(13-20)21-18(22)15-7-5-4-6-8-15/h4-5,9-12,15,17H,6-8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIGWAYQHRYWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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